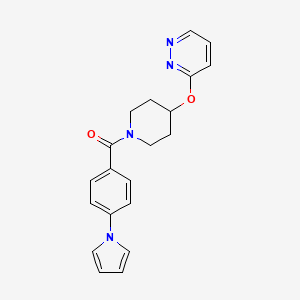

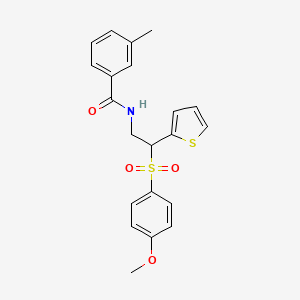

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of coumarin and has been synthesized using different methods.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- Novel Chromone-Pyrimidine Coupled Derivatives : Ionic liquids have facilitated the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. These compounds exhibited significant in vitro antibacterial and antifungal activities. Notably, derivatives with a methoxy group on the chromone ring showed equipotent antifungal activity compared to standard drugs. Further, ADMET analysis indicated good oral drug-like properties for these compounds, and in vivo toxicity studies confirmed their non-toxic nature (Tiwari et al., 2018).

Photochemical Studies

- Photo-Reorganization of Chromenones : Studies on 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones under UV light revealed the formation of angular pentacyclic compounds. This represents a green synthesis method of benzothiophene fused xanthenone derivatives, showcasing a novel application in the synthesis of photochromic materials and potentially biologically active compounds (Dalal et al., 2017).

Anticancer Applications

- Terpyridine-Skeleton Molecule Derivatives : Novel molecules containing a terpyridine skeleton and chromeno[4,3-b]pyridine core have been synthesized and evaluated for their biological activities. These compounds were identified as nonintercalative topo I and II dual catalytic inhibitors, showing promise as anticancer agents with less DNA toxicity than traditional drugs. Their modification enhanced metabolic stability and bioavailability, indicating potential for development into new anticancer drugs (Kwon et al., 2015).

Fluorescence Properties

- Synthesis of Benzo[c]Coumarin Carboxylic Acids : The synthesis of several benzo[c]chromene carboxylic acids has been reported, with compounds exhibiting excellent fluorescence properties in both ethanol solution and solid state. This research highlights the potential of chromene derivatives in developing new fluorescent materials (Shi et al., 2017).

Catalysis

- Catalyst-Free Synthesis of Chromeno[2,3-d]pyrimidine Derivatives : A catalyst-free method for synthesizing 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine-4,6,11(5H)-triones was developed. This process exemplifies an eco-friendly, highly efficient synthesis route for producing diverse, pharmaceutically relevant chromene derivatives (Brahmachari & Nayek, 2017).

Propriétés

IUPAC Name |

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16O8/c1-27-15-3-2-4-16(10-15)31-22-12-28-20-11-17(6-7-18(20)23(22)25)32-24(26)14-5-8-19-21(9-14)30-13-29-19/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNCUDKJEFIVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2832904.png)

![4,7,7-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B2832907.png)

![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)

![N-(2-Methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2832912.png)

![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2832918.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2832920.png)

![5-(4-methoxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2832923.png)

![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)